molecular formula C21H27N3O4S B6592706 Autogramin-2 CAS No. 2375541-45-8

Autogramin-2

Cat. No.: B6592706
CAS No.: 2375541-45-8
M. Wt: 417.5 g/mol
InChI Key: PNSFNXURLSDVRV-UHFFFAOYSA-N
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Description

Autogramin-2 is a potent inhibitor of autophagy, a cellular degradation process. It is known for its ability to inhibit autophagy induced by either starvation or inhibition of the mechanistic target of rapamycin complex 1 (mTORC1). This compound selectively targets the cholesterol transfer protein GRAM domain-containing protein 1A (GRAMD1A), making it a valuable tool in scientific research .

Biochemical Analysis

Biochemical Properties

Autogramin-2 plays a significant role in biochemical reactions, particularly in the process of autophagy. It interacts with various enzymes and proteins involved in this process. The nature of these interactions is primarily inhibitory, with this compound effectively suppressing the activity of these biomolecules .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Specifically, it inhibits autophagy, a process that is crucial for maintaining cellular homeostasis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. It exerts its effects at the molecular level, primarily by inhibiting the process of autophagy .

Preparation Methods

Synthetic Routes and Reaction Conditions

Autogramin-2, chemically known as tert-butyl 2-(4-isopropoxybenzamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate, is synthesized through a multi-step processThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors to produce the compound in bulk quantities. Quality control measures are essential to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Autogramin-2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a variety of analogs with different functional groups .

Scientific Research Applications

Autogramin-2 has several scientific research applications, including:

    Chemistry: Used as a probe to study autophagy and its regulation.

    Biology: Helps in understanding the role of cholesterol transfer proteins in cellular processes.

    Medicine: Potential therapeutic applications in diseases where autophagy plays a critical role, such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new drugs targeting autophagy-related pathways

Comparison with Similar Compounds

Similar Compounds

    Autogramin-1: Another autophagy inhibitor that targets GRAMD1A.

    Oxautin: Inhibits autophagosome-lysosome fusion.

    Autoquin: Similar to oxautin, it inhibits autophagosome-lysosome fusion.

    Autophinib: A specific inhibitor of phosphatidylinositol 3-kinase catalytic subunit type 3 (PIK3C3/VPS34).

    Aumitin: Targets mitochondrial complex I.

    Authipyrin: Also targets mitochondrial complex I

Uniqueness

Autogramin-2 is unique due to its high potency and selectivity for GRAMD1A. Its ability to inhibit autophagy induced by both starvation and mTORC1 inhibition sets it apart from other autophagy inhibitors. This makes it a valuable tool for studying the role of cholesterol transfer proteins in autophagy and for developing potential therapeutic applications .

Properties

IUPAC Name

tert-butyl 2-[(4-propan-2-yloxybenzoyl)amino]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S/c1-13(2)27-15-8-6-14(7-9-15)18(25)23-19-22-16-10-11-24(12-17(16)29-19)20(26)28-21(3,4)5/h6-9,13H,10-12H2,1-5H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNSFNXURLSDVRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CN(CC3)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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